molecular formula C12H9N3O3 B6429756 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 26384-52-1

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6429756
CAS No.: 26384-52-1
M. Wt: 243.22 g/mol
InChI Key: KSFBNSIUAQAJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrazole ring fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties .

Scientific Research Applications

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoindole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the pyrazole and isoindole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-10-5-7(13-14-10)6-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-5H,6H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBNSIUAQAJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497443
Record name 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26384-52-1
Record name 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.